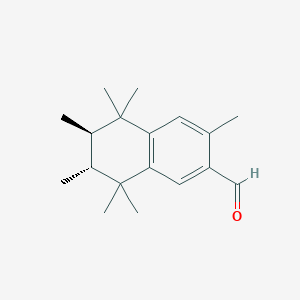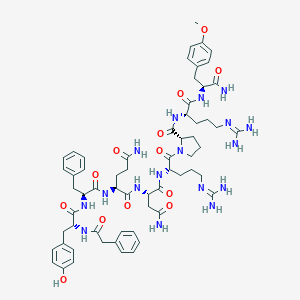![molecular formula C20H23ClN2O3 B238388 N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide, commonly known as CMA-676, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound belongs to the class of acylphenyl urea derivatives and has been shown to have potent anti-tumor activity in various cancer cell lines.
Mecanismo De Acción
CMA-676 inhibits the polymerization of tubulin, a protein that is essential for cell division. This leads to cell cycle arrest and ultimately, apoptosis. The inhibition of tubulin polymerization is achieved by binding to the colchicine-binding site on tubulin, which is involved in microtubule assembly. CMA-676 has been shown to have a higher affinity for the colchicine-binding site than colchicine itself, making it a potent inhibitor of tubulin polymerization.
Biochemical and Physiological Effects:
CMA-676 has been shown to have potent anti-tumor activity in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, CMA-676 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CMA-676 is its potent anti-tumor activity in preclinical models. In addition, the synthesis of this compound is relatively simple and can be easily scaled up for larger production. However, one of the limitations of CMA-676 is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the development of CMA-676. One potential direction is the development of analogs with improved solubility and pharmacokinetic properties. Another direction is the evaluation of CMA-676 in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. In addition, the development of targeted delivery systems for CMA-676 could improve its efficacy and reduce toxicity in normal cells. Overall, the development of CMA-676 and its analogs holds promise for the treatment of cancer.
Métodos De Síntesis
The synthesis of CMA-676 involves the reaction of 4-chlorophenylacetic acid with 2-methoxyaniline to form 4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)aniline. This intermediate is then reacted with pentanoyl chloride to form the final product, N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide. The synthesis of this compound is relatively simple and can be easily scaled up for larger production.
Aplicaciones Científicas De Investigación
CMA-676 has been extensively studied for its anti-tumor activity in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. The mechanism of action of CMA-676 involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Propiedades
Nombre del producto |
N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide |
|---|---|
Fórmula molecular |
C20H23ClN2O3 |
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
N-[4-[[2-(4-chlorophenyl)acetyl]amino]-2-methoxyphenyl]pentanamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-3-4-5-19(24)23-17-11-10-16(13-18(17)26-2)22-20(25)12-14-6-8-15(21)9-7-14/h6-11,13H,3-5,12H2,1-2H3,(H,22,25)(H,23,24) |
Clave InChI |
QLVVQQZNCJUCAC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)OC |
SMILES canónico |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)
![4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)


![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)
![N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine](/img/structure/B238343.png)


![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)